N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Description
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a small-molecule compound featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold contains a seven-membered ring fused to a benzene moiety, with key substitutions at positions 3, 5, and 7:
- 3,3-Dimethyl groups on the oxazepine ring enhance steric bulk and may influence conformational stability.
- 4-Fluoro-3-methylbenzenesulfonamide group at position 7 provides a sulfonamide linkage, which is often associated with hydrogen-bonding interactions in biological targets. The fluorine atom at the para position and methyl group at the meta position on the benzene ring modulate electronic and steric properties, respectively.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-5-23-17-11-14(6-9-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-7-8-16(21)13(2)10-15/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINJWAANFSBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to the class of oxazepines and features a sulfonamide moiety that is known for its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H27F3N2O4S |
| Molecular Weight | 468.53 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
| CAS Number | 921909-18-4 |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors in the body, altering signaling pathways that can affect cellular responses.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by inhibiting bacterial folate synthesis.
Biological Activities
Research indicates several potential biological activities associated with N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide:
Antimicrobial Activity
Studies have suggested that compounds with similar structures exhibit antimicrobial properties. For instance:
- In Vitro Studies : Tests have shown that related oxazepine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary research indicates potential anticancer properties:
- Cell Line Studies : The compound has been tested against various cancer cell lines (e.g., breast and colon cancer), showing cytotoxic effects at certain concentrations.
Analgesic and Anti-inflammatory Effects
Some derivatives of oxazepine compounds have been reported to possess analgesic and anti-inflammatory properties:
- Pain Models : Animal models have demonstrated reduced pain responses when treated with similar compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the benzo[b][1,4]oxazepine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Structural Variations and Molecular Features
Key Observations:
Positional isomerism (e.g., sulfonamide at C7 vs. C8 in ) may alter binding orientations in protein pockets.
Aryl Group Modifications: Fluorine Substitution: The target compound’s single fluorine (4-F) contrasts with 3,4-difluoro () and 2,5-difluoro () analogs. Fluorine’s electron-withdrawing effects can enhance metabolic stability and influence pKa . Alkoxy vs.
Molecular Weight Trends :
- The propoxy-substituted compound has the highest molecular weight (446.6), which may limit blood-brain barrier penetration, whereas the target compound (~437.5) and difluoro analogs (396.4–422.4) fall within a range typical for orally bioavailable drugs.
Bioactivity and Structural Clustering
Evidence from bioactivity profiling () indicates that compounds with similar chemical structures often cluster into groups with related modes of action. For example:
- The benzamide analog lacks a sulfonamide group, which could reduce its ability to act as a hydrogen-bond acceptor compared to sulfonamide-containing compounds like the target.
The lumping strategy described in (grouping structurally similar compounds) suggests that the benzo[b][1,4]oxazepine core could be treated as a pharmacophore, with substituents fine-tuning selectivity and potency. However, even minor changes (e.g., fluorine position) can significantly alter bioactivity, as seen in kinase inhibitor studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
